molecular formula C13H7F3O2 B6364858 5-(3,4-Difluorophenyl)-2-fluorobenzoic acid CAS No. 1183127-30-1

5-(3,4-Difluorophenyl)-2-fluorobenzoic acid

Cat. No.: B6364858
CAS No.: 1183127-30-1
M. Wt: 252.19 g/mol
InChI Key: VYANJCYDWNABBA-UHFFFAOYSA-N
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Description

5-(3,4-Difluorophenyl)-2-fluorobenzoic acid is an organic compound characterized by the presence of fluorine atoms on both the phenyl and benzoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4-difluorophenyl)-2-fluorobenzoic acid typically involves the introduction of fluorine atoms into the aromatic ring through electrophilic aromatic substitution reactions. One common method includes the reaction of 3,4-difluorophenylboronic acid with 2-fluorobenzoic acid under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, leading to the formation of carboxylate derivatives.

    Reduction: Reduction reactions can target the aromatic ring, potentially converting the fluorinated phenyl group into a more saturated structure.

    Substitution: Nucleophilic aromatic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents.

Major Products:

    Oxidation: Carboxylate derivatives.

    Reduction: Saturated aromatic compounds.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

5-(3,4-Difluorophenyl)-2-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 5-(3,4-difluorophenyl)-2-fluorobenzoic acid exerts its effects is largely dependent on its interaction with molecular targets. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity due to the unique electronic properties of fluorine.

Comparison with Similar Compounds

  • 3,4-Difluorophenylacetic acid
  • 2,4-Difluorobenzoic acid
  • 3,4-Difluorophenylboronic acid

Comparison: 5-(3,4-Difluorophenyl)-2-fluorobenzoic acid is unique due to the specific positioning of fluorine atoms on both the phenyl and benzoic acid moieties. This configuration can significantly influence its chemical reactivity and biological activity compared to other fluorinated compounds. For instance, the presence of an additional fluorine atom on the benzoic acid ring can enhance its electron-withdrawing effects, making it more reactive in nucleophilic aromatic substitution reactions.

Properties

IUPAC Name

5-(3,4-difluorophenyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O2/c14-10-3-1-7(5-9(10)13(17)18)8-2-4-11(15)12(16)6-8/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYANJCYDWNABBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)F)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681239
Record name 3',4,4'-Trifluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183127-30-1
Record name 3',4,4'-Trifluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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